Product packaging for Threo-sphingosine, (-)-(Cat. No.:CAS No. 25695-95-8)

Threo-sphingosine, (-)-

Cat. No.: B1663046
CAS No.: 25695-95-8
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-DNWQSSKHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sphingolipid Metabolism and Signaling

Sphingolipid metabolism is a highly regulated network of interconnected pathways responsible for the synthesis, breakdown, and interconversion of these bioactive lipids. nih.govnih.gov The synthesis and degradation of sphingolipids are crucial for maintaining their appropriate levels for both cellular and organismal function. nih.gov

There are three primary pathways for the generation of core sphingolipids:

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of the amino acid L-serine and palmitoyl-CoA. heraldopenaccess.usuni-koeln.defrontiersin.org This initial reaction is catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in the pathway, to form 3-ketosphinganine. uni-koeln.deacs.orgnih.gov This intermediate is then reduced to sphinganine (B43673) (also known as dihydrosphingosine), which is subsequently acylated by a ceramide synthase (CerS) to form dihydroceramide (B1258172). Finally, a desaturase introduces a double bond to create ceramide, the central hub of sphingolipid metabolism. frontiersin.org

Hydrolysis of Complex Sphingolipids: Ceramide can also be generated through the breakdown of more complex sphingolipids, such as sphingomyelin (B164518), by enzymes called sphingomyelinases. cusabio.com

The Salvage Pathway: This pathway recycles existing sphingoid bases. Sphingosine (B13886) can be reacylated by ceramide synthase to regenerate ceramide. oatext.com

From the central ceramide hub, several key bioactive metabolites are produced. Ceramide can be broken down by ceramidases to yield sphingosine. cusabio.com Sphingosine, in turn, can be phosphorylated by two kinases, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), to form sphingosine-1-phosphate (S1P). cusabio.comwikipedia.org Conversely, S1P can be irreversibly degraded by S1P lyase, which represents the only exit point from the sphingolipid metabolic pathway. uni-koeln.denih.gov

These simple sphingolipids—ceramide, sphingosine, and S1P—are potent signaling molecules with often opposing functions. This dynamic interplay is often referred to as the sphingolipid rheostat , where the relative balance between pro-apoptotic ceramide and pro-survival S1P can determine a cell's fate. heraldopenaccess.usoatext.comnih.gov An increase in ceramide levels typically pushes a cell towards growth arrest and apoptosis, whereas an increase in S1P levels promotes proliferation, survival, and migration. cusabio.comoatext.comnih.gov

Stereoisomers of Sphingosine: D-erythro and L-threo Forms

The sphingosine molecule contains two chiral centers, which gives rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring and most abundant form in mammalian tissues is D-erythro-sphingosine. nih.govresearchgate.net L-threo-sphingosine is a non-natural stereoisomer that has been a subject of research due to its distinct biological activities. nih.gov

The stereochemistry of these molecules profoundly influences their biological function and how they are processed by enzymes in the sphingolipid pathway. While structurally similar, the D-erythro and L-threo isomers exhibit significant differences in their cellular effects.

One of the most notable differences is their impact on key enzymes. For example, D-erythro-sphingosine is known to inhibit serine palmitoyltransferase (SPT), the enzyme that initiates de novo sphingolipid synthesis. In contrast, L-threo-sphingosine does not inhibit SPT activity. Both isomers are recognized as inhibitors of Protein Kinase C (PKC), a critical enzyme in signal transduction.

In the context of apoptosis, D-erythro-sphingosine is a potent inducer of programmed cell death. L-threo-sphingosine also demonstrates this ability but is considered only partly active in comparison.

Table 1: Comparison of D-erythro-Sphingosine and L-threo-Sphingosine

Feature D-erythro-Sphingosine L-threo-Sphingosine
Natural Abundance Most common natural isomer in mammals. nih.gov Non-natural stereoisomer. nih.gov
Effect on SPT Inhibits the enzyme. Does not inhibit the enzyme.
PKC Inhibition Inhibitor of Protein Kinase C. nih.gov Inhibitor of Protein Kinase C. nih.gov
Apoptosis Induction Strong inducer of apoptosis. Partly active in inducing apoptosis.

Historical Context and Early Research on L-threo-Sphingosine

The journey into understanding sphingolipids began in 1874 when J.L.W. Thudichum first isolated these lipids from the brain. nih.gov He named the foundational amino alcohol "sphingosin" because of its enigmatic, sphinx-like properties. nih.govspandidos-publications.com The definitive structure of the naturally occurring D-erythro-sphingosine was established several decades later. wikipedia.org

The availability of other stereoisomers, including L-threo-sphingosine, for scientific investigation was largely the result of advances in synthetic organic chemistry. Researchers developed synthetic routes that could produce the various isomers, allowing for a systematic study of how stereochemistry impacts biological function. dntb.gov.ua

Early research in the late 1980s identified sphingosine as an inhibitor of Protein Kinase C (PKC). nih.gov Subsequent comparative studies revealed that the non-natural L-threo isomer was also a potent PKC inhibitor. These early investigations were crucial in establishing that sphingoid bases were not just structural lipids but active participants in cellular signaling. An early study in 1983 also provided evidence of the different chemical configurations between the erythro and threo isomers using various analytical techniques. nih.gov The synthetic, saturated analog of L-threo-sphingosine, known as safingol (B48060) (L-threo-dihydrosphingosine), was used in early clinical studies as a PKC inhibitor. spandidos-publications.com

Table 2: Key Enzymes in Sphingolipid Metabolism

Enzyme Function Pathway
Serine Palmitoyltransferase (SPT) Catalyzes the first committed step in sphingolipid synthesis. uni-koeln.de De Novo Synthesis
Ceramide Synthase (CerS) Acylates the sphingoid base to form ceramide or dihydroceramide. nih.gov De Novo Synthesis, Salvage
Ceramidase Hydrolyzes ceramide to produce sphingosine. cusabio.com Catabolism / Signaling
Sphingosine Kinase (SphK1/2) Phosphorylates sphingosine to form sphingosine-1-phosphate (S1P). cusabio.comwikipedia.org Signaling
Sphingomyelinase (SMase) Breaks down sphingomyelin into ceramide and phosphocholine. cusabio.com Catabolism / Signaling
S1P Lyase Irreversibly cleaves S1P, the final step in sphingolipid degradation. nih.gov Catabolism
Glucosylceramide Synthase (GCS) Adds a glucose moiety to ceramide to form glucosylceramide. nih.govoatext.com Complex Sphingolipid Synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NO2 B1663046 Threo-sphingosine, (-)- CAS No. 25695-95-8

Properties

IUPAC Name

(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-DNWQSSKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25695-95-8
Record name Threo-sphingosine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THREO-SPHINGOSINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolism of L Threo Sphingosine

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is the primary route for producing the sphingoid backbone from simpler precursors. reactome.org This pathway is initiated in the endoplasmic reticulum and is fundamental for supplying the body with essential sphingolipids. reactome.orgmdpi.com

Serine Palmitoyltransferase (SPT) is the key enzyme that initiates the de novo sphingolipid biosynthesis pathway. nih.gov It catalyzes the first and rate-limiting step: the condensation of L-serine with palmitoyl-CoA to produce 3-ketodihydrosphingosine (KDS). nih.govnih.govrsc.org This enzymatic reaction is critical as it establishes the specific stereochemistry of the resulting sphingoid base. rsc.org In the canonical pathway found in mammals and other organisms, the SPT-catalyzed reaction defines the 2S,3R (D-erythro) stereochemistry, which is carried through to all downstream sphingolipids like ceramides (B1148491). rsc.org While SPT from some organisms, such as the bacterium Sphingobacterium multivorum, has been shown to potentially yield other isomers through racemization of the substrate or product, this is not the typical outcome in mammalian cells. nih.gov

L-threo-Sphingosine is considered a non-natural stereoisomer because it is not a product of the canonical de novo sphingolipid synthesis pathway in mammals. nih.gov The natural pathway is stereospecific for the D-erythro isomer. rsc.orgnih.gov A significant metabolic difference that underscores this divergence is its effect on pathway regulation. The natural product, D-erythro-sphingosine, acts as a feedback inhibitor of Serine Palmitoyltransferase (SPT). caymanchem.com In contrast, studies on primary cultured cerebellar cells have shown that L-threo-sphingosine does not inhibit SPT activity. caymanchem.com This lack of feedback inhibition highlights its distinct role and metabolism compared to its naturally occurring counterpart.

Salvage Pathway and Ceramide Deacylation

The sphingolipid salvage pathway is a crucial recycling route that contributes significantly to the cellular pool of sphingolipids, accounting for an estimated 50% to 90% of sphingolipid biosynthesis. nih.gov This pathway involves the breakdown of complex sphingolipids within the lysosomes and late endosomes back to their core components, which can then be re-utilized. nih.govresearchgate.net

Within the salvage pathway, complex sphingolipids are catabolized to ceramide, which can be further broken down by enzymes called ceramidases into a sphingoid base (like sphingosine) and a fatty acid. nih.gov This sphingosine (B13886) is then available for re-acylation back into ceramide. nih.govnih.gov It is through this mechanism that L-threo-sphingosine can be generated. If L-threo-ceramide analogues are present, they can be deacylated by ceramidases, leading to the release of L-threo-sphingosine. nih.govnih.gov

Enzymes and Metabolic Conversions of L-threo-Sphingosine

Despite being a non-natural isomer, L-threo-sphingosine can be recognized and metabolized by certain enzymes within the sphingolipid pathway.

Research comparing the metabolism of different sphingoid base stereoisomers has shown that the diastereoisomer L-threo-sphinganine (the saturated form of L-threo-sphingosine) can be metabolized in cultured cells and subcellular fractions. nih.gov Specifically, L-threo-sphinganine is acylated by the enzyme dihydroceramide (B1258172) synthase. nih.gov This N-acylation reaction converts L-threo-sphinganine into L-threo-dihydroceramide. nih.gov This finding demonstrates that while its origin is non-canonical, L-threo-sphingosine can enter the sphingolipid metabolic pathway and serve as a substrate for ceramide synthesis.

Interactive Data Table: Enzymes in L-threo-Sphingosine Metabolism

EnzymeRole in Canonical PathwayInteraction with L-threo-Sphingosine or AnaloguesOutcome of InteractionReference
Serine Palmitoyltransferase (SPT) Catalyzes the first step of de novo synthesis, producing the D-erythro isomer.L-threo-sphingosine does not inhibit its activity.No feedback inhibition, unlike D-erythro-sphingosine. caymanchem.com
Ceramidases Deacylate ceramides to sphingosine and a fatty acid in the salvage pathway.Can deacylate L-threo-ceramide analogues.Generation of L-threo-sphingosine. nih.govnih.gov
Dihydroceramide Synthase Acylates sphinganine (B43673) to form dihydroceramide.Acylates L-threo-sphinganine.Formation of L-threo-dihydroceramide. nih.gov

Further Metabolism to Dihydrosphingomyelin

The diastereoisomer L-threo-sphinganine undergoes acylation by dihydroceramide synthase to form L-threo-dihydroceramide. nih.gov Subsequently, L-threo-dihydroceramide can be metabolized to dihydrosphingomyelin. nih.gov This metabolic conversion demonstrates the capability of cellular enzymatic machinery to process this unnatural stereoisomer, albeit through specific pathways. nih.gov

Limited Glucosylation to Glycosphingolipids

In contrast to its metabolism to dihydrosphingomyelin, L-threo-dihydroceramide and L-threo-ceramide are not utilized as substrates for the synthesis of dihydroglucosylceramide and glucosylceramide, respectively. nih.gov This indicates a limitation in the glucosylation of L-threo-sphingosine-containing ceramides, thereby restricting their entry into the major pathways of glycosphingolipid biosynthesis. nih.govmdpi.com Glycosphingolipids are integral components of cell membranes, and their synthesis begins with the glucosylation or galactosylation of ceramide. nih.gov

Interaction with Sphingosine Kinases (SphKs)

L-threo-sphingosine exhibits a dual and opposing interaction with the two major isoforms of sphingosine kinase (SphK), SphK1 and SphK2.

SphK2 is known to have a broader substrate specificity compared to SphK1. nih.gov It can phosphorylate various cellular and synthetic lipids, including d,l-threo-dihydrosphingosine. nih.gov This phosphorylation is a key step in the metabolic pathway of these lipids. nih.gov

While a substrate for SphK2, L-threo-dihydrosphingosine acts as a competitive inhibitor of SphK1. nih.gov This inhibitory action blocks the phosphorylation of the natural substrate, D-erythro-sphingosine, by SphK1. spandidos-publications.com The inhibition of SphK1 by compounds like L-threo-dihydrosphingosine (also known as safingol) has been a subject of interest in therapeutic research. spandidos-publications.comnih.gov

The phosphorylation of L-threo-sphingosine by SphK2 results in the formation of L-threo-sphingosine-1-phosphate. This phosphorylated form can then be acted upon by S1P phosphatases, which dephosphorylate it back to L-threo-sphingosine, or it can be irreversibly degraded by S1P lyase. spandidos-publications.comwikipedia.org This degradation is the only exit pathway for sphingolipid metabolism. spandidos-publications.com

Comparative Metabolism with D-erythro-Sphingosine

The metabolism of L-threo-sphingosine presents notable differences when compared to its natural counterpart, D-erythro-sphingosine. While L-threo-sphinganine can be acylated and subsequently converted to dihydrosphingomyelin, it is not a substrate for glucosylation to form glycosphingolipids. nih.gov In contrast, D-erythro-sphingosine is readily incorporated into the major sphingolipid metabolic pathways, including the synthesis of ceramides, sphingomyelin (B164518), and a wide array of glycosphingolipids. nih.govnih.gov

Furthermore, their interactions with sphingosine kinases are distinct. D-erythro-sphingosine is the preferred substrate for SphK1, leading to the formation of the potent signaling molecule D-erythro-sphingosine-1-phosphate. nih.gov Conversely, L-threo-sphingosine acts as an inhibitor of SphK1 while being a substrate for SphK2. nih.govnih.gov This differential metabolism and enzymatic interaction underscore the high stereospecificity of the enzymes involved in sphingolipid metabolism.

Interactive Data Tables

Table 1: Interaction of Sphingosine Stereoisomers with Sphingosine Kinases

CompoundInteraction with SphK1Interaction with SphK2
D-erythro-SphingosineSubstrateSubstrate
L-threo-SphingosineInhibitor nih.govSubstrate nih.gov

Table 2: Metabolic Fate of Sphingosine Stereoisomers

StereoisomerAcylation to DihydroceramideMetabolism to DihydrosphingomyelinGlucosylation to Glycosphingolipids
L-threo-SphinganineYes nih.govYes nih.govNo nih.gov
D-erythro-SphinganineYes nih.govYes nih.govYes nih.gov

Molecular Mechanisms and Cellular Signaling of L Threo Sphingosine

Inhibition of Protein Kinase C (PKC) Isoenzymes

L-threo-Sphingosine and related sphingoid bases are recognized as potent inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for a multitude of signal transduction pathways. nih.gov The mechanism of inhibition involves direct interaction with the regulatory domain of PKC. nih.gov This interference prevents the binding of essential activators like diacylglycerol (DAG) and phorbol (B1677699) esters, thereby blocking PKC activation. nih.gov Research using mixed micelles of Triton X-100 and lipids demonstrated that sphingosine's positive charge can neutralize the negatively charged lipids required for PKC and its substrates to interact, effectively halting the phosphorylation cascade. nih.gov

While sphingosine (B13886) broadly inhibits PKC, specific isomers and derivatives show varied potency and isoenzyme specificity. L-threo-dihydrosphingosine, also known as safingol (B48060), is noted for its use as a specific inhibitor of PKC-α. nih.govnih.gov Studies have also implicated sphingosine in the inhibition of other isoforms, such as PKC-δ, which in turn suppresses the growth of certain cancer cell lines. nih.gov The off-target effects of some sphingosine kinase inhibitors are, in fact, attributed to their simultaneous inhibition of PKC. nih.govnih.gov

Table 1: Documented PKC Isoenzyme Inhibition by Sphingosine Derivatives This table is interactive. Click on headers to sort.

Derivative Target Isoenzyme(s) Reference
L-threo-dihydrosphingosine (Safingol) PKC-α nih.gov, nih.gov
Sphingosine PKC-δ nih.gov

The inhibition of PKC by L-threo-Sphingosine triggers significant changes in cellular behavior. By counteracting PKC activation, it can reverse the growth-inhibitory effects of phorbol esters in certain cells, such as vascular smooth muscle cells. elsevierpure.com Furthermore, the inhibition of PKC, along with the PI3-kinase pathway, by L-threo-dihydrosphingosine (safingol) has been shown to induce autophagy in solid tumor cells. nih.gov This positions PKC inhibition as a key mechanism through which sphingoid bases regulate fundamental cellular processes like cell proliferation, programmed cell death, and differentiation. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Activity

L-threo-Sphingosine is a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade that converts extracellular stimuli into a wide range of cellular responses. medchemexpress.comglpbio.comcrie.ru A typical MAPK cascade involves a series of three sequentially acting kinases: a MAPKKK, a MAPKK, and the MAPK itself. nih.gov L-threo-Sphingosine's interference with this pathway has profound implications for cell signaling.

A key branch of the MAPK pathway involves the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), also known as p42/p44 MAPK. Research has provided novel evidence that DL-threo-dihydrosphingosine acts as an inhibitor of this specific ERK signaling cassette. nih.gov This inhibition is robust, proving effective against ERK activation stimulated by both growth factors and G-protein-coupled receptors. nih.gov Studies using so-called sphingosine kinase inhibitors, such as D,L-threo-dihydrosphingosine, have demonstrated that these compounds block the PDGF-dependent activation of p42/p44 MAPK, an effect at least partially attributable to their direct impact on the MAPK cascade alongside their other actions. nih.gov

The regulation of the ERK1/2 pathway is tightly linked to the control of cell proliferation and differentiation. nih.gov By inhibiting ERK1/2 signaling, L-threo-Sphingosine can effectively block processes like smooth muscle cell proliferation, making it a valuable pharmacological agent for research in this area. nih.gov The compound's ability to induce apoptosis and cause DNA fragmentation is also directly linked to its inhibitory effect on the MAPK pathway. medchemexpress.comcrie.ru This modulation of a central growth-promoting pathway underscores its role in determining cell fate, pushing cells away from proliferation and towards apoptosis. nih.govnih.gov

Interaction with Sphingosine Kinase (SphK) Pathway

The Sphingosine Kinase (SphK) pathway plays a central role in the "sphingolipid rheostat," balancing the levels of pro-apoptotic sphingolipids (like ceramide and sphingosine) against pro-survival sphingosine-1-phosphate (S1P). nih.govaacrjournals.org L-threo-Sphingosine interacts with this pathway in a complex and isoform-specific manner.

L-threo-dihydrosphingosine (safingol) is a competitive inhibitor of Sphingosine Kinase 1 (SphK1), one of the two main isoforms of the enzyme. nih.govnih.gov It exhibits a Ki of approximately 3-6 μM for SphK1. nih.gov However, its interaction with Sphingosine Kinase 2 (SphK2) is markedly different. L-threo-dihydrosphingosine is not an inhibitor of SphK2 but rather acts as a substrate, meaning it can be phosphorylated by SphK2. nih.govnih.govnih.govfrontiersin.org This differential activity highlights the distinct substrate specificities of the two SphK isoforms.

This complex interaction has significant downstream consequences. By inhibiting SphK1, L-threo-dihydrosphingosine blocks the formation of S1P from sphingosine, leading to an accumulation of sphingosine and a decrease in S1P. nih.gov This shift in the sphingolipid rheostat promotes cell death. aacrjournals.org However, its utility as a specific SphK1 inhibitor in research is complicated by its significant "off-target" effect as a potent PKC inhibitor. nih.govnih.govaacrjournals.org

Table 2: Interaction of L-threo-dihydrosphingosine with Sphingosine Kinase Isoforms This table is interactive. Click on headers to sort.

Isoform Type of Interaction Potency / Outcome Reference
Sphingosine Kinase 1 (SphK1) Competitive Inhibitor Ki ≈ 3-6 μM nih.gov, nih.gov

Competitive Inhibition of SphK1

L-threo-dihydrosphingosine, also known as Safingol, functions as a competitive inhibitor of Sphingosine Kinase 1 (SphK1). nih.govspandidos-publications.com SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). nih.gov By mimicking the natural substrate, sphingosine, L-threo-dihydrosphingosine binds to the active site of SphK1, thereby blocking the enzyme's activity. spandidos-publications.com This inhibitory action is characterized by a dissociation constant (Ki) in the low micromolar range, indicating a potent interaction. nih.gov The inhibition of SphK1 disrupts the production of S1P, a key event in the sphingolipid rheostat that governs cell fate. nih.gov This mechanism of action makes L-threo-dihydrosphingosine a foundational tool in the study of sphingolipid signaling and a precursor for the development of more specific SphK inhibitors. spandidos-publications.comnih.gov

Inhibitor Target Enzyme Inhibition Type Dissociation Constant (Ki)
L-threo-dihydrosphingosine (Safingol)Sphingosine Kinase 1 (SphK1)Competitive3–6 μM nih.gov, 5 to 18 μM nih.gov

Substrate for SphK2

In contrast to its inhibitory effect on SphK1, L-threo-dihydrosphingosine serves as a substrate for the isoenzyme Sphingosine Kinase 2 (SphK2). nih.govnih.gov While both SphK1 and SphK2 catalyze the phosphorylation of sphingosine, they exhibit different substrate specificities and play distinct, sometimes opposing, roles in cellular processes. nih.govreactome.org Research has shown that lipids such as d,l-threo-dihydrosphingosine and phytosphingosine, which are not efficiently phosphorylated by SphK1, are effectively processed by SphK2. nih.gov This differential interaction means that in a cellular environment, L-threo-dihydrosphingosine can be converted by SphK2 into its phosphorylated form, L-threo-dihydrosphingosine-1-phosphate. This dual activity—inhibiting one isoenzyme while being a substrate for the other—highlights the complexity of its biological effects and its ability to differentially modulate the sphingolipid signaling network. nih.gov

Impact on Sphingosine-1-Phosphate (S1P) Levels and the Sphingolipid Rheostat

The "sphingolipid rheostat" is a cellular concept where the balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival lipid sphingosine-1-phosphate (S1P) determines cell fate. nih.govnih.gov L-threo-dihydrosphingosine directly manipulates this balance through its distinct actions on the sphingosine kinase isoenzymes.

By competitively inhibiting SphK1, it curtails the primary pathway for S1P production in many cellular contexts, leading to an accumulation of its substrate, sphingosine, and a decrease in S1P levels. nih.govacs.org This shift in the rheostat towards sphingosine and away from S1P can promote apoptosis. nih.gov Simultaneously, its role as a substrate for SphK2 can lead to the formation of L-threo-dihydrosphingosine-1-phosphate, a phosphorylated metabolite whose specific signaling functions may differ from native S1P. The net effect is a significant disruption of the tightly regulated S1P signaling axis, which is crucial for processes ranging from cell survival and proliferation to inflammation and angiogenesis. nih.govnih.gov

Influence on Phosphatidic Acid Levels and Calcium Mobilization

L-threo-dihydrosphingosine significantly influences intracellular calcium (Ca²⁺) mobilization by modulating the SphK/S1P signaling pathway. nih.gov In certain cell types, such as mast cells, Ca²⁺ release triggered by antigen receptor activation is not primarily dependent on the conventional inositol-1,4,5-trisphosphate (InsP3) pathway but rather on the activation of SphK and the subsequent production of S1P. nih.gov Studies have demonstrated that inhibiting SphK with L-threo-dihydrosphingosine substantially suppresses this antigen-mediated calcium signal without affecting the InsP3 pathway. nih.gov

This indicates that the SphK-S1P axis is a principal route for Ca²⁺ mobilization in these contexts. S1P itself is a potent signaling molecule that mobilizes calcium from intracellular stores. nih.gov While other lipid messengers like phosphatidic acid (PA) can also mobilize sequestered calcium, the S1P-mediated pathway is distinct. nih.gov By inhibiting S1P production, L-threo-sphingosine effectively shuts down this specific calcium signaling cascade, demonstrating its capacity to modulate fundamental cellular processes.

Effects on Serine Palmitoyltransferase (SPT) Activity

Serine Palmitoyltransferase (SPT) is the enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of all sphingolipids. researchgate.netmdpi.com This initial step involves the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine, which is then converted to other sphingoid bases. mdpi.com While L-threo-sphingosine is a downstream product within the broader sphingolipid metabolic pathway, its direct regulatory effects on SPT activity are not extensively documented in research literature. uzh.ch Most studies focus on its role as a modulator of downstream enzymes, particularly the sphingosine kinases. aacrjournals.orgnih.gov Therefore, while it is an integral component of the sphingolipid family, a direct feedback mechanism, either inhibitory or stimulatory, on SPT by L-threo-sphingosine is not a clearly established aspect of its molecular function.

Modulation of Transient Receptor Potential Melastatin 7 (TRPM7) Channel Activity

L-threo-sphingosine has been identified as a potent endogenous inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. nih.govnih.gov TRPM7 is a widely expressed cation channel that plays crucial roles in cellular magnesium homeostasis, cell proliferation, and migration. nih.govnih.gov Research demonstrates that sphingosine directly blocks TRPM7 channel activity. nih.gov This inhibition is achieved by reducing the channel's open probability without affecting its single-channel conductance, suggesting a direct blocking effect on the channel pore or its gating mechanism. nih.govnih.gov The inhibitory effect is potent, occurring in the low micromolar range, and is reversible. nih.gov This modulation of TRPM7 represents a signaling function for sphingosine that is independent of its conversion to S1P, revealing an additional layer of its regulatory influence on cellular physiology. nih.gov

Modulator Target Channel Effect Mechanism
L-threo-sphingosineTRPM7Potent InhibitionReduces single-channel open probability nih.govnih.gov

L Threo Sphingosine in Cell Biology and Pathophysiology

Induction of Apoptosis and Cell Death

L-threo-Sphingosine and its related analogues are bioactive sphingolipids that have been shown to induce programmed cell death, or apoptosis, in various cell types. This process is critical for tissue homeostasis and the elimination of damaged or cancerous cells. The pro-apoptotic activity of L-threo-sphingosine, however, can be highly dependent on the specific cell line and its metabolic context, leading to different cellular outcomes.

The mechanisms through which L-threo-sphingosine induces apoptosis are multifaceted and can vary between different cellular systems. One of the primary mechanisms involves the activation of caspases, which are key proteases that execute the apoptotic program. In studies involving adrenocortical carcinoma (ACC) cell lines, the L-threo analogue Safingol (B48060) was shown to significantly increase the activity of executioner caspases-3 and -7, confirming a pro-apoptotic effect.

Another significant mechanism is the inhibition of key signaling proteins that promote cell survival. L-threo-Sphingosine is recognized as an inhibitor of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK). nih.govmedchemexpress.com The MAPK pathway is crucial for cell proliferation and survival, and its inhibition by L-threo-sphingosine can shift the cellular balance towards apoptosis. nih.gov

Interestingly, the cellular response to L-threo-sphingosine is not universally apoptotic. In some cancer cell lines, such as the HCT-116 colon cancer line, treatment with Safingol (L-threo-sphinganine) was found to induce an exclusively autophagic form of cell death, which lacked the typical hallmarks of apoptosis. This suggests that the ultimate cell fate decision—apoptosis versus autophagy—is highly context-dependent.

A hallmark of caspase-dependent apoptosis is the fragmentation of nuclear DNA into internucleosomal fragments. nih.gov This process is carried out by the Caspase-Activated DNase (CAD). nih.gov During apoptosis, initiator caspases activate executioner caspases like caspase-3, which in turn cleaves the inhibitor of CAD (ICAD), unleashing CAD's nuclease activity. CAD then cleaves the DNA in the linker regions between nucleosomes, creating fragments that are multiples of approximately 180 base pairs. When analyzed using agarose (B213101) gel electrophoresis, these fragments form a characteristic "DNA ladder," which is a widely used marker for apoptosis. medchemexpress.com The induction of apoptosis by L-threo-sphingosine in susceptible cells involves this pathway, leading to clear DNA fragmentation. medchemexpress.com

The stereochemistry of sphingosine (B13886) plays a critical role in its biological activity. Comparative studies have been performed to understand the apoptotic potential of different stereoisomers.

In a study testing three stereoisomers on various solid tumor cell lines, the naturally occurring D-erythro-sphingosine was found to be the most potent inducer of apoptosis and inhibitor of MAPK activity. nih.gov L-threo-sphingosine was described as "partly active," while DL-erythro-dihydrosphingosine was completely inactive, demonstrating a clear structure-activity relationship. nih.gov

However, this hierarchy is not absolute and can be cell-type specific. For instance, in rhabdomyosarcoma cell lines, D-erythro-sphingosine was effective at inducing apoptosis, whereas L-threo-sphingosine was not. researchgate.net Conversely, other research in breast tumorigenic cells suggested that unnatural stereoisomers, including L-threo-sphingosine, could be more potent inhibitors of proliferation than the natural D-erythro form. researchgate.net These findings highlight the specificity of sphingosine action and the importance of stereochemistry in dictating the apoptotic response in different cancer cells. nih.gov

Regulation of Autophagy

Beyond apoptosis, L-threo-sphingosine is a significant regulator of autophagy, a cellular recycling process where the cell degrades its own components within lysosomes. This can function as a survival mechanism under stress or as an alternative cell death pathway.

Research has firmly established that Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells by directly inhibiting two major signaling pathways: Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.

PKC Inhibition : Safingol acts as a potent inhibitor of several PKC isoforms, including PKCβ-I, PKCδ, and PKCε.

PI3K/Akt/mTOR Pathway Inhibition : The compound also suppresses the phosphorylation of critical components in the PI3K pathway, such as Akt, p70S6k, and the ribosomal protein S6 (rS6). The mTOR pathway is a master negative regulator of autophagy; its inhibition by L-threo-sphingosine is a direct trigger for autophagic induction.

Studies have shown that inhibiting either PKC or PI3K alone can induce autophagy, but not to the same extent as Safingol. The combined inhibition of both pathways, for example by using siRNA to deplete PKCε along with a PI3K inhibitor, results in a level of autophagy comparable to that induced by Safingol alone. This indicates that L-threo-sphingosine's potent autophagic effect stems from its dual inhibition of these two independent pathways.

Antiproliferative Effects

L-threo-Sphingosine demonstrates significant antiproliferative effects across a range of cancer cell lines. nih.govnih.gov This growth inhibition is closely linked to its ability to interfere with key signaling pathways that drive cell proliferation, such as the MAPK pathway. nih.gov The cytotoxic and antiproliferative activities of its analogue, Safingol, have been quantified in several adrenocortical carcinoma (ACC) cell lines.

Table 1: Antiproliferative and Cytotoxic Effects of Safingol on Adrenocortical Carcinoma Cell Lines

Cell Line Safingol Concentration Effect on Cell Viability (72h) Effect on Cell Proliferation
H295R 5 µM -52.30% -55.73%
JIL-2266 4 µM -51.96% -64.53%
MUC-1 3 µM -30.38% -51.53%
TVBF-7 8 µM -51.52% -57.36%

Data derived from a study on the effects of the Sphingosine kinase 1 inhibitor Safingol on ACC cell models.

The data clearly show that at micromolar concentrations, Safingol significantly reduces both the viability and proliferation of these cancer cells, underscoring the antiproliferative potential of the L-threo stereoisomer.

Anti-inflammatory Actions

L-threo-Sphingosine and its closely related metabolites, particularly sphingosine-1-phosphate (S1P), are recognized as significant modulators of inflammatory processes. The sphingolipid signaling network plays a multifaceted role in the immune system, influencing the behavior of various immune cells and the integrity of the vascular endothelium. nih.govnih.gov The anti-inflammatory properties are not mediated by a single pathway but rather through a series of complex interactions, including the inhibition of pro-inflammatory lipid mediators, the regulation of macrophage functional phenotypes, and the control of vascular permeability and immune cell trafficking. nih.govfrontiersin.org These actions collectively contribute to the containment and resolution of inflammation.

Inhibition of Leukotriene B4 Production

A significant anti-inflammatory mechanism associated with sphingosine analogs is the inhibition of leukotriene biosynthesis. nih.gov Specifically, the analog L-threo-dihydrosphingosine has been shown to be a potent inhibitor of Leukotriene B4 (LTB4) production in human neutrophils. nih.gov LTB4 is a powerful lipid mediator that promotes inflammation by recruiting and activating leukocytes.

In studies using human neutrophils stimulated with a calcium ionophore, L-threo-dihydrosphingosine effectively blocked the release of LTB4. nih.gov The inhibitory effect was concentration-dependent, with a reported half-maximal inhibitory concentration (IC50) of approximately 6 µM. At a concentration of 10 µM, it achieved a 96.9% inhibition of LTB4 production. nih.gov Interestingly, this inhibitory action appears to be independent of Protein Kinase C (PKC), a key enzyme in many inflammatory signaling pathways. While L-threo-dihydrosphingosine is a known PKC inhibitor, other potent PKC inhibitors like staurosporine (B1682477) did not prevent LTB4 production under similar conditions, suggesting a distinct mechanism of action for the sphingosine analog in this context. nih.gov

Table 1: Inhibition of Leukotriene B4 (LTB4) Production by L-threo-dihydrosphingosine

Compound Cell Type Stimulus Concentration % Inhibition of LTB4 IC50 Reference
L-threo-dihydrosphingosine Human Neutrophils Calcium ionophore A23187 10 µM 96.9 ± 1.3% ~6 µM nih.gov

Modulation of Macrophage Activation

The sphingosine kinase/S1P/S1P-receptor axis is a critical regulator of macrophage biology and function. nih.gov Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2), in response to microenvironmental cues. Sphingosine-1-phosphate (S1P) signaling has been shown to influence this polarization, thereby modulating the inflammatory response. frontiersin.orgnih.gov

Activation of different S1P receptors on macrophages can lead to opposing outcomes. S1P receptor 1 (S1P1) signaling is generally associated with an anti-inflammatory response. Overexpression of S1P1 in macrophages has been shown to polarize them toward an anti-atherogenic, M2-like phenotype, reducing the development of atherosclerotic lesions in mouse models. nih.gov This anti-inflammatory phenotype is characterized by increased activity of transcription factors that promote tissue repair and remodeling. nih.gov Conversely, signaling through S1P receptor 2 (S1PR2) and S1P receptor 3 (S1PR3) has been linked to the promotion of a pro-inflammatory M1 phenotype. frontiersin.org Furthermore, S1P has been observed to induce priming and activation of the NLRP3 inflammasome in macrophages, a key component of the innate immune system that drives the production of potent pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.org Studies in experimental asthma models have also shown that S1P receptor 4 (S1PR4) plays a role in attenuating neutrophilic airway inflammation by repressing pro-inflammatory M1 macrophage activation. ijbs.com This demonstrates the complex and receptor-dependent role of the S1P axis in determining macrophage function during an inflammatory response.

Table 2: Modulation of Macrophage Phenotype by Sphingosine-1-Phosphate (S1P) Receptor Signaling

S1P Receptor Effect on Macrophage Polarization Associated Outcome Reference
S1P1 Promotes anti-inflammatory (M2) phenotype Anti-atherogenic; reduced inflammation nih.gov
S1P2 Promotes pro-inflammatory (M1) phenotype Pro-inflammatory response frontiersin.org
S1P3 Promotes pro-inflammatory (M1) phenotype Pro-inflammatory response frontiersin.org
S1P4 Represses pro-inflammatory (M1) phenotype Attenuation of neutrophilic inflammation ijbs.com

Impact on Vascular Permeability and Cell Recruitment

A hallmark of inflammation is the increase in vascular permeability, which allows plasma proteins and leukocytes to move from the bloodstream into inflamed tissues. nih.gov Sphingosine-1-phosphate plays a crucial role in maintaining vascular integrity and regulating this process. S1P enhances the endothelial barrier function, primarily through the activation of the S1P1 receptor on endothelial cells. nih.govresearchgate.net This signaling pathway strengthens the junctions between endothelial cells, thereby tightening the vascular barrier, reducing fluid leakage, and limiting the initial stages of an inflammatory response. nih.govnih.gov In models of acute lung injury, administration of S1P has been shown to decrease edema formation and markedly reduce the infiltration of inflammatory cells into the lung tissue. nih.gov

The recruitment of immune cells to sites of inflammation is a tightly regulated process that S1P signaling can influence in several ways. The S1P gradient between blood/lymph and tissues is a primary driver of lymphocyte egress from secondary lymphoid organs, a process essential for immune surveillance. nih.govfrontiersin.org However, the role of S1P in recruiting other leukocytes is more complex. S1P signaling via the S1P2 receptor can inhibit the migration of macrophages, serving as a negative regulator to prevent their excessive accumulation at inflammatory sites. nih.gov In contrast, some studies show that S1P, acting through S1PR1, can contribute to the recruitment of neutrophils in models of inflammatory pain. plos.org Furthermore, local agonism of S1P receptors, particularly S1P3, can preferentially recruit anti-inflammatory monocytes to sites of injury, which aids in tissue regeneration and healing. researchgate.net This highlights the context-dependent role of the S1P axis in directing the movement of specific leukocyte subsets during inflammation and its resolution.

Table 3: Effects of Sphingosine-1-Phosphate (S1P) on Vascular Permeability and Cell Recruitment

Process Key Receptor(s) Effect Outcome Reference
Vascular Permeability S1P1 Decreases Enhances endothelial barrier integrity; reduces edema nih.govnih.gov
Lymphocyte Trafficking S1P1 Promotes egress from lymphoid organs Essential for adaptive immune response nih.govfrontiersin.org
Macrophage Recruitment S1P2 Inhibits migration Prevents excessive accumulation nih.gov
Neutrophil Recruitment S1P1 Promotes infiltration (in some contexts) Contributes to inflammatory pain plos.org
Anti-inflammatory Monocyte Recruitment S1P3 Promotes recruitment Promotes tissue regeneration and healing researchgate.net

L Threo Sphingosine in Disease Contexts

Cancer Biology and Therapeutics

The role of L-threo-Sphingosine in cancer is primarily linked to its ability to interfere with signaling pathways that promote tumor growth and survival. By inhibiting key enzymes, it can shift the sphingolipid balance towards an anti-proliferative state.

L-threo-Sphingosine, particularly in the form of its synthetic analog Safingol (B48060), has demonstrated notable anticancer effects in various solid tumor cell lines. Research indicates that its primary mechanism involves the induction of autophagy, a process of cellular self-degradation, rather than classical apoptosis. Studies have shown that Safingol induces an exclusively autophagic cell death in solid tumor cells. This effect is achieved through the direct inhibition of multiple protein kinase C (PKC) isoforms and critical components of the PI3K/Akt/mTOR and MAPK signaling pathways. This action appears to be a direct effect of the compound itself, as it does not significantly alter the levels of endogenous sphingolipids like ceramide or sphingosine-1-phosphate that are known to induce autophagy.

Table 1: Anticancer Effects of L-threo-Sphingosine (Safingol) in Solid Tumor Cells

Target Pathway/EnzymeObserved EffectCellular Outcome
Protein Kinase C (PKC)Inhibition of PKCβ-I, PKCδ, and PKCεInduction of Autophagy
PI3K/Akt/mTOR PathwayInhibition of Akt, p70S6k, and rS6 phosphorylationInduction of Autophagy
MAPK PathwayInhibition of ERK phosphorylationInduction of Autophagy
Sphingosine (B13886) Kinase (SphK)Putative InhibitionAnti-proliferative effects

The proliferation of tumorigenic cells is heavily dependent on pro-survival signaling pathways. One of the most critical is the pathway involving sphingosine kinase 1 (SPHK1) and its product, sphingosine-1-phosphate (S1P). SPHK1 is frequently overexpressed in many cancers, where it promotes tumor progression by converting pro-apoptotic sphingosine into pro-proliferative S1P. L-threo-dihydrosphingosine (Safingol) is recognized as a potent inhibitor of SPHK. By blocking SPHK1, L-threo-Sphingosine helps to suppress the S1P signaling that drives cell proliferation and survival, thereby inhibiting the growth of tumors. Studies using RNA interference to silence SPHK isoenzymes have confirmed that inhibiting this pathway suppresses tumor cell proliferation and migration, underscoring the therapeutic potential of SPHK inhibitors like L-threo-Sphingosine. mdpi.com

The promising preclinical data for L-threo-dihydrosphingosine (Safingol) led to its investigation in human clinical trials, most notably in combination with cisplatin (B142131) for the treatment of advanced solid tumors. nih.govnih.govnih.gov A phase I trial was designed primarily to determine the maximum tolerated dose (MTD) of this combination, while also gathering preliminary data on its therapeutic activity and pharmacodynamics. nih.gov

In the trial, Safingol was administered as an intravenous infusion one hour before the cisplatin dose. nih.govnih.gov The study successfully established an MTD and demonstrated that Safingol could be safely administered with cisplatin. nih.govnih.gov Pharmacodynamic analysis confirmed that Safingol acted on its intended target, showing a dose-dependent reduction in the plasma levels of sphingosine-1-phosphate (S1P). nih.govnih.gov While the primary endpoint was safety and dosage, the trial observed encouraging signs of antitumor activity. The best response was stable disease in six patients, and one patient with cisplatin-refractory adrenocortical cancer experienced a significant regression of liver and lung metastases. nih.govnih.gov These findings established Safingol as the first putative SphK inhibitor to be safely tested in combination with chemotherapy in a clinical setting. nih.govnih.govnih.gov

Table 2: Phase I Clinical Trial of Safingol with Cisplatin

ParameterDetails
Clinical Trial ID NCT00084812
Title A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors
Compound Safingol (L-threo-dihydrosphingosine)
Purpose Determine the Maximum Tolerated Dose (MTD) of Safingol with Cisplatin. nih.govnih.gov
Patient Population 43 patients with locally advanced or metastatic solid tumors. nih.govnih.gov
Key Findings - Safingol can be safely administered with cisplatin. nih.govnih.govnih.gov- MTD established at Safingol 840 mg/m² with Cisplatin 60 mg/m². nih.govnih.gov- Dose-dependent reduction in plasma S1P levels, confirming target inhibition. nih.govnih.gov- Best response: Stable disease in 6 patients; significant tumor regression in one patient with adrenal cortical cancer. nih.govnih.gov

Inflammatory Diseases

The sphingolipid signaling pathway, particularly the axis of sphingosine kinase (SphK) and sphingosine-1-phosphate (S1P), is a key regulator of inflammatory processes. mdpi.com S1P is a critical signaling molecule that governs immune cell trafficking, vascular integrity, and the production of inflammatory mediators. nih.govnih.gov It is generally considered a pro-inflammatory lipid, and its receptors (S1PRs) are the targets of established immunomodulatory drugs. nih.govnih.gov

L-threo-Sphingosine's role in inflammatory diseases is inferred from its mechanism as an inhibitor of SphK, the enzyme responsible for producing S1P. nih.gov By inhibiting SphK, L-threo-Sphingosine can lower the levels of pro-inflammatory S1P. This mechanism is supported by studies on SphK inhibitors in neutrophils, where compounds including D-L-threo-dihydrosphingosine blocked inflammatory responses like calcium mobilization and oxidative burst. nih.gov The modulation of the S1P pathway is a validated strategy for controlling inflammation, suggesting that L-threo-Sphingosine holds therapeutic potential in this area, although direct clinical applications for specific inflammatory diseases remain under investigation.

Neurological Disorders (e.g., Alzheimer's Disease)

Accumulating evidence strongly implicates dysregulation of sphingolipid metabolism in the pathogenesis of neurodegenerative conditions, including Alzheimer's disease (AD). nih.govmdpi.com Studies of post-mortem AD brains have revealed significantly higher levels of sphingosine and ceramide compared to healthy controls. mdpi.com This points to a fundamental disruption in the metabolic pathways that control these bioactive lipids.

The balance between pro-apoptotic ceramide and neuroprotective S1P, often termed the "ceramide/S1P rheostat," appears to be critically important for neuronal health. mdpi.com In the context of neurodegeneration, this balance is often shifted to favor ceramide-dependent cell death pathways, while levels of S1P and the activity of its synthesizing enzymes, SphK1 and SphK2, are reduced. mdpi.commdpi.com This alteration is not just a consequence of the disease but may be a causal factor, as these changes are observed early in the disease's development. mdpi.com The connection between sphingolipid metabolism and the core pathology of AD, such as the generation and aggregation of amyloid-β, further highlights this pathway as a potential therapeutic target. mdpi.commdpi.com While L-threo-Sphingosine itself has not been extensively trialed for AD, its position as a modulator of this disturbed metabolic pathway makes it and related molecules subjects of significant scientific interest for future neurodegenerative disease research. mdpi.comnih.gov

Future Directions and Research Gaps

Elucidating Undiscovered Signaling Pathways

While it is established that L-threo-sphingosine and its dihydrogenated form, safingol (B48060), can inhibit protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) signaling cascade, the full spectrum of their intracellular targets remains largely uncharacterized. nih.govnih.govresearchgate.nethellobio.com The actions of many sphingolipids are not solely mediated by the well-known cell surface sphingosine-1-phosphate (S1P) receptors. nih.govnih.gov There is growing evidence for direct intracellular targets and "inside-out" signaling, where internally generated sphingolipids have distinct roles before being exported. nih.govnih.gov

A significant research gap is the identification of novel intracellular binding proteins and effector molecules for L-threo-sphingosine. It has been suggested that sphingosine (B13886) and its metabolites can directly interact with a variety of intracellular proteins, including those involved in apoptosis, inflammation, and chromatin modification. nih.govnih.gov However, whether L-threo-sphingosine or its unique metabolites, such as L-threo-dihydroceramide, engage with these or other undiscovered targets is an open question. nih.gov For instance, studies on safingol have shown it induces autophagy, a process not fully explained by its known inhibition of PKC or the PI3-kinase pathway, suggesting other molecular mechanisms are at play. researchgate.net Future investigations should employ advanced proteomic and chemical biology approaches to pull down and identify the direct interactome of L-threo-sphingosine, thereby uncovering novel pathways and clarifying its enigmatic cellular functions. frontiersin.org

In-depth Characterization of Stereospecificity in Biological Responses

The stereochemistry of sphingoid bases is a critical determinant of their biological activity, yet the functional consequences of these structural differences are not fully understood. nih.govrsc.orgnih.gov Enzymes involved in sphingolipid metabolism exhibit distinct substrate stereoselectivity. For example, sphingosine kinase 2 (SPHK2) can phosphorylate D,L-threo-dihydrosphingosine, whereas SPHK1, the major producer of S1P, cannot efficiently phosphorylate this stereoisomer. frontiersin.orgwikipedia.org This suggests that L-threo-sphingosine may be shunted into different metabolic and signaling cascades than its D-erythro counterpart.

Furthermore, studies on the metabolism of safingol (L-threo-dihydrosphingosine) revealed that while it is N-acylated to form L-threo-dihydroceramide, this product, unlike its physiological D-erythro counterpart, is not subsequently desaturated. nih.gov This metabolic dead-end could lead to the accumulation of L-threo-dihydroceramide, a novel bioactive lipid with its own set of cellular effects that require characterization. A critical future direction is the systematic, comparative analysis of how the different sphingosine stereoisomers influence cellular processes. This requires meticulous studies to map their distinct metabolic fates and to determine how the resulting unique metabolites differentially modulate cell signaling, gene expression, and organelle function.

Table 1: Differential Metabolism and Enzyme Selectivity of Sphingosine Stereoisomers

Feature D-erythro-dihydrosphingosine (Natural) L-threo-dihydrosphingosine (Safingol) Research Gap/Future Direction
Phosphorylation by SPHK1 Efficiently phosphorylated Not a preferred substrate frontiersin.org To what extent does the lack of SPHK1 phosphorylation divert L-threo-sphingosine to other pathways?
Phosphorylation by SPHK2 Substrate Efficiently phosphorylated frontiersin.org What is the functional significance of SPHK2-mediated phosphorylation of L-threo-sphingosine?
N-acylation Forms D-erythro-dihydroceramide Forms L-threo-dihydroceramide nih.gov What are the unique downstream targets and signaling effects of L-threo-dihydroceramide?
Desaturation of Dihydroceramide (B1258172) D-erythro-dihydroceramide is desaturated to ceramide L-threo-dihydroceramide is not desaturated nih.gov How does the accumulation of non-desaturated L-threo-dihydroceramide impact cell physiology and pathology?

Development of Highly Selective Modulators and Probes

Current pharmacological tools to study L-threo-sphingosine are limited. Safingol, the most-studied compound in this class, is a non-specific inhibitor, targeting not only sphingosine kinases but also protein kinase C. nih.govendocrine-abstracts.org This lack of specificity complicates the interpretation of experimental results and hinders its therapeutic potential due to off-target effects. A major thrust in the field should be the design and synthesis of small molecule modulators with high selectivity for the unique targets of L-threo-sphingosine or the enzymes that specifically metabolize it. The development of selective agonists and antagonists for S1P receptors serves as a successful precedent for this approach. biomolther.orgfu-berlin.denih.govresearchgate.net

In parallel, there is an urgent need for molecular probes to visualize and quantify L-threo-sphingosine within living cells. While fluorescent probes for detecting general pools of sphingosine are emerging, they lack the stereospecificity required to distinguish L-threo-sphingosine from its other isomers. nih.govnih.gov The development of chemoselective or affinity-based probes, potentially fused to photoswitchable fluorescent proteins, would enable super-resolution imaging to track the precise subcellular localization and dynamics of L-threo-sphingosine. rsc.org Such tools are indispensable for dissecting its role in specific membrane domains, its trafficking between organelles, and its involvement in dynamic signaling complexes.

Advanced Preclinical and Clinical Investigations

The translation of L-threo-sphingosine-based therapies into the clinic has been challenging. Phase I clinical trials of safingol (L-threo-dihydrosphingosine) in combination with chemotherapy for advanced solid tumors demonstrated that it could be administered safely to a certain extent and showed some evidence of target inhibition via reduced plasma S1P levels. nih.gov However, dose-limiting toxicities, particularly reversible hepatic enzyme elevation, were observed, and clinical responses were modest, with the best outcome being stable disease in a small number of patients. nih.govnih.gov

Table 2: Summary of Key Safingol (L-threo-dihydrosphingosine) Clinical Trial Data

Trial Focus Combination Agent(s) Phase Maximum Tolerated Dose (MTD) Dose-Limiting Toxicities (DLTs) Key Outcomes Reference
Advanced Solid Tumors Cisplatin (B142131) I Safingol 840 mg/m² + Cisplatin 60 mg/m² Hepatic enzyme elevation, fatigue, hyponatremia Stable disease in 6/37 evaluable patients; one significant regression in adrenal cortical cancer. nih.gov nih.gov
Advanced Solid Tumors Doxorubicin Pilot/I Safingol 120 mg/m² tested No dose-limiting toxicity at doses tested; trial terminated early. Minor responses in pancreatic cancer and angiosarcoma. nih.gov nih.gov

Future research must build on these initial findings. Advanced preclinical studies using more sophisticated models, such as patient-derived organoids and xenografts, are needed to better predict both anti-tumor activity and potential toxicities of next-generation L-threo-sphingosine analogues. These analogues should be designed to improve the therapeutic index, either by increasing potency against specific cancer targets or by reducing off-target effects that lead to toxicity. Furthermore, given the role of sphingolipids in inflammation and immune cell trafficking, future clinical investigations could explore the use of L-threo-sphingosine modulators in non-oncology indications, such as autoimmune diseases or viral infections where cytokine storms are a major pathological driver. nih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing enantiomerically pure L-threo-Sphingosine, and how do stereochemical considerations influence experimental outcomes?

  • Methodological Answer : The synthesis of L-threo-Sphingosine typically involves chiral building blocks like D-glucosamine-derived synthons to ensure stereochemical fidelity. Protecting groups (e.g., tert-butyldiphenylsilyl ether) are critical to preserve the threo configuration during reactions. Multi-step protocols, including asymmetric aldol reactions and Grubbs olefin metathesis, are employed to construct the sphingoid backbone . Researchers must validate stereochemistry via NMR or X-ray crystallography, as even minor stereochemical deviations alter biological activity (e.g., autophagy modulation vs. cytotoxicity) .

Q. How can researchers design in vitro assays to evaluate L-threo-Sphingosine’s role in autophagy without confounding results from off-target effects?

  • Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) to structure experiments:

  • Population : Select cell lines with well-characterized autophagy pathways (e.g., HeLa or MCF-7).
  • Intervention : Apply L-threo-Sphingosine at physiological concentrations (e.g., 1–10 µM) with controls (e.g., D-erythro-Sphingosine).
  • Comparison : Include inhibitors (e.g., 3-MA for autophagy) to confirm mechanism specificity.
  • Outcome : Quantify autophagic flux via LC3-II/LC3-I ratio or GFP-LC3 puncta assays . Validate findings with orthogonal methods (e.g., TEM for autophagosome visualization) to minimize off-target artifacts .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on L-threo-Sphingosine’s pro-apoptotic vs. pro-survival effects across different cancer models?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reconcile discrepancies:

  • Feasibility : Compare cell line genetic backgrounds (e.g., p53 status) and culture conditions (e.g., serum starvation).
  • Novelty : Investigate context-dependent signaling crosstalk (e.g., PKC inhibition vs. PI3K/AKT modulation) using phosphoproteomics .
  • Ethics : Use patient-derived xenografts (PDX) to model heterogeneity.
  • Relevance : Conduct meta-analyses of existing datasets (e.g., RNA-seq from NCBI GEO) to identify confounding variables (e.g., sphingolipid rheostat dynamics) .

Q. What advanced computational or biophysical methods can resolve challenges in studying L-threo-Sphingosine’s membrane interactions and receptor binding?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with experimental biophysics:

  • MD : Model lipid bilayer interactions using CHARMM-GUI to assess insertion depth and hydrogen bonding with S1P receptors .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for S1PR1 vs. S1PR3.
  • Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution to identify critical binding motifs . Cross-validate with mutagenesis studies (e.g., alanine scanning of S1PR1 extracellular loops) .

Q. How can researchers optimize the translational potential of preclinical findings on L-threo-Sphingosine for clinical trials?

  • Methodological Answer : Adopt a phased approach:

  • Phase 0 : Use PK/PD modeling to determine safe dosing ranges in murine models, focusing on bioavailability and metabolite profiling (e.g., sphingosine-1-phosphate conversion) .
  • Phase I/II : Design trials with combinatorial therapies (e.g., cisplatin in solid tumors) while monitoring off-target effects (e.g., hepatotoxicity via ALT/AST levels) .
  • Data Harmonization : Align preclinical endpoints (e.g., tumor volume reduction) with clinical outcomes (e.g., RECIST criteria) using standardized protocols .

Methodological Frameworks

Q. Which statistical approaches are most robust for analyzing dose-dependent effects of L-threo-Sphingosine in heterogeneous cell populations?

  • Methodological Answer : Employ mixed-effects models to account for inter-cell variability. Use Bayesian hierarchical modeling to estimate EC50 values with credibility intervals. For non-linear responses, apply four-parameter logistic regression (e.g., GraphPad Prism). Validate assumptions via residual plots and Kolmogorov-Smirnov tests .

Q. How can researchers ensure reproducibility when synthesizing L-threo-Sphingosine derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Follow QbD (Quality by Design) principles:

  • Critical Quality Attributes (CQAs) : Define purity (>98%), enantiomeric excess (>99%), and solubility.
  • Process Controls : Document reaction parameters (e.g., temperature, catalyst loading) in electronic lab notebooks.
  • Analytical Validation : Use orthogonal methods (HPLC, LC-MS) for batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Threo-sphingosine, (-)-
Reactant of Route 2
Threo-sphingosine, (-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.